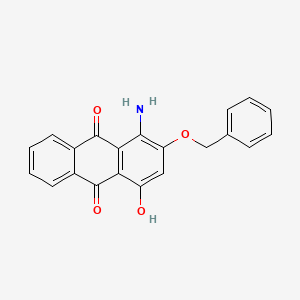
1-Amino-2-(benzyloxy)-4-hydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-(benzyloxy)-4-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of an amino group, a benzyloxy group, and a hydroxy group attached to the anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(benzyloxy)-4-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the nitration of anthracene followed by reduction to introduce the amino group. The benzyloxy group can be introduced via a nucleophilic substitution reaction, and the hydroxy group can be added through hydroxylation reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-(benzyloxy)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl groups in the anthraquinone core can be reduced to hydroxyl groups.
Substitution: The amino and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Benzyl chloride (C6H5CH2Cl) for introducing the benzyloxy group, typically in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Formation of anthracene-9,10-diol.
Substitution: Introduction of various substituents depending on the nucleophile used.
Scientific Research Applications
1-Amino-2-(benzyloxy)-4-hydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-Amino-2-(benzyloxy)-4-hydroxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can modulate the activity of its targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Amino-2-hydroxyanthracene-9,10-dione: Lacks the benzyloxy group, which may affect its solubility and reactivity.
2-(Benzyloxy)-4-hydroxyanthracene-9,10-dione: Lacks the amino group, which may influence its biological activity.
1-Amino-4-hydroxyanthracene-9,10-dione: Lacks the benzyloxy group, potentially altering its chemical properties.
Uniqueness: 1-Amino-2-(benzyloxy)-4-hydroxyanthracene-9,10-dione is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both amino and benzyloxy groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
16410-10-9 |
|---|---|
Molecular Formula |
C21H15NO4 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
1-amino-4-hydroxy-2-phenylmethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H15NO4/c22-19-16(26-11-12-6-2-1-3-7-12)10-15(23)17-18(19)21(25)14-9-5-4-8-13(14)20(17)24/h1-10,23H,11,22H2 |
InChI Key |
UZHMMSBDIXSBOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















